![molecular formula C21H19ClN4O2S B2653870 3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 869352-14-7](/img/structure/B2653870.png)

3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

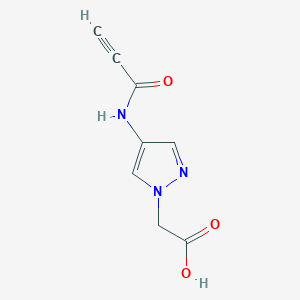

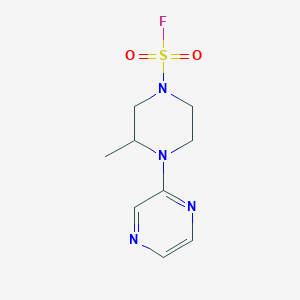

The compound “3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is a chemical compound that is not widely described in the literature . It contains several functional groups, including a 1,2,4-oxadiazole ring and a quinazolinone ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring and a quinazolinone ring . These rings are connected by a butyl chain and a sulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely reported in the literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

This compound, part of the quinazolinone derivatives family, has been studied for its potential antimicrobial properties. Quinazolinones are synthesized through various chemical reactions, often involving the formation of Schiff bases and subsequent reactions with aryl isothiocyanates or hydrazine hydrate. These compounds, including closely related derivatives, have been screened for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The findings suggest a potential for developing new antimicrobial agents from this chemical class (Desai, Shihora, & Moradia, 2007).

Antituberculosis and Cytotoxicity Evaluation

Further research into the quinazolinone derivatives has expanded into antituberculosis activity and cytotoxicity studies. Specifically, derivatives synthesized through the Friedlander annulation process were evaluated against Mycobacterium tuberculosis H37Rv strains, with some compounds showing notable activity at low concentrations without exhibiting toxic effects on mammalian cell lines. This indicates a promising direction for the development of new antituberculosis medications (Chitra et al., 2011).

Antitumor Activity

The exploration of quinazolinone derivatives has also extended into the realm of cancer research, with some novel 3-benzyl-substituted-4(3H)-quinazolinones being synthesized and assessed for in vitro antitumor activity. These compounds showed promising results, displaying broad-spectrum antitumor activity and, in some cases, selectivity towards certain cancer cell lines. This highlights the potential of quinazolinone derivatives in developing new anticancer therapies (Al-Suwaidan et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-butyl-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-2-3-11-26-20(27)16-9-4-5-10-17(16)23-21(26)29-13-18-24-19(25-28-18)14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTSLURSEXEFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-N-cycloheptyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2653787.png)

![2-[3-(Phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid](/img/structure/B2653788.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide](/img/structure/B2653789.png)

![4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2653791.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)